molecular formula C18H24Si B8712648 2-(Triethylsilyl)-1,1'-biphenyl

2-(Triethylsilyl)-1,1'-biphenyl

Cat. No.: B8712648
M. Wt: 268.5 g/mol
InChI Key: PBDARTUSQPVFQI-UHFFFAOYSA-N
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Description

2-(Triethylsilyl)-1,1'-biphenyl is an organosilicon compound that features a biphenyl structure with a triethylsilyl group attached to one of the phenyl rings. This compound is of interest in organic synthesis and materials science due to its unique properties imparted by the triethylsilyl group, which can influence the reactivity and solubility of the biphenyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triethylsilyl)-1,1'-biphenyl typically involves the lithiation of biphenyl followed by silylation. One common method is the halogen-lithium exchange reaction of 2-bromo-2′-silylbiphenyl with n-butyllithium, followed by the reaction with triethylsilyl chloride . This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(Triethylsilyl)-1,1'-biphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

    Lithiation: n-Butyllithium is commonly used in anhydrous conditions.

    Cross-Coupling: Palladium catalysts and boronic acids are typically used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by reaction with an electrophile can yield various substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of 2-(Triethylsilyl)-1,1'-biphenyl in chemical reactions involves the activation of the biphenyl core through the electron-donating effects of the triethylsilyl group. This activation can facilitate various reactions, such as electrophilic substitution and cross-coupling . The triethylsilyl group can also stabilize reactive intermediates, making the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)biphenyl: Similar structure but with a trimethylsilyl group instead of triethylsilyl.

    2-(Triisopropylsilyl)biphenyl: Features a bulkier triisopropylsilyl group.

    2-(Triethylsilyl)phenyl: A simpler structure with only one phenyl ring.

Uniqueness

2-(Triethylsilyl)-1,1'-biphenyl is unique due to the balance between the steric bulk and electronic effects of the triethylsilyl group. This balance makes it particularly useful in reactions where both reactivity and solubility are important considerations .

Properties

Molecular Formula

C18H24Si

Molecular Weight

268.5 g/mol

IUPAC Name

triethyl-(2-phenylphenyl)silane

InChI

InChI=1S/C18H24Si/c1-4-19(5-2,6-3)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,4-6H2,1-3H3

InChI Key

PBDARTUSQPVFQI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.1 mmol
Type
reagent
Reaction Step Three

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